2-Chlorobenzene-1,3-diamine
Overview
Description
2-Chlorobenzene-1,3-diamine, also known as 2-chloro-1,3-benzenediamine, is an organic compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 g/mol . It is a derivative of benzene, where two amino groups are positioned at the 1 and 3 positions, and a chlorine atom is attached to the 2 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Mode of Action
The mode of action of 2-Chlorobenzene-1,3-diamine likely involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that chlorobenzenes can be biodegraded via monooxygenation pathways .
Result of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution reactions, which could potentially lead to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, chlorobenzene pollution in soil and groundwater is a significant environmental challenge due to the high toxicity, persistence, and bioaccumulation of chlorobenzenes .
Biochemical Analysis
Biochemical Properties
It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . It is plausible that 2-Chlorobenzene-1,3-diamine could undergo similar reactions, interacting with enzymes, proteins, and other biomolecules in the process.
Molecular Mechanism
Based on its structure, it is likely that it could participate in electrophilic aromatic substitution reactions . In these reactions, the compound could form a sigma-bond with a biomolecule, leading to changes in gene expression or enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzene-1,3-diamine typically involves the reduction of 2-chloro-1,3-dinitrobenzene. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method involves the use of iron powder and hydrochloric acid to reduce the nitro groups to amino groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale reduction processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to replace the chlorine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas with a catalyst are used.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitro, sulfonic acid, and halogenated compounds .
Scientific Research Applications
2-Chlorobenzene-1,3-diamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzene-1,4-diamine: Similar structure but with amino groups at the 1 and 4 positions.
2-Chlorobenzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.
3-Chlorobenzene-1,2-diamine: Similar structure but with chlorine at the 3 position and amino groups at the 1 and 2 positions.
Uniqueness
2-Chlorobenzene-1,3-diamine is unique due to the specific positioning of the amino and chlorine groups, which influences its reactivity and applications. The 1,3-diamine configuration allows for distinct interactions and reactions compared to other isomers .
Properties
IUPAC Name |
2-chlorobenzene-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGQTURGJNTDLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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